![molecular formula C7H10N2O3 B1473603 Octahydropiperazino[2,1-c]morpholine-6,9-dione CAS No. 1443979-24-5](/img/structure/B1473603.png)
Octahydropiperazino[2,1-c]morpholine-6,9-dione
Overview
Description
Octahydropiperazino[2,1-c]morpholine-6,9-dione is a heterocyclic compound . It has the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC name for Octahydropiperazino[2,1-c]morpholine-6,9-dione is hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione . The InChI code for this compound is 1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) .Physical And Chemical Properties Analysis
Octahydropiperazino[2,1-c]morpholine-6,9-dione is a powder . It has a molecular weight of 170.17 g/mol . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Biomedical Applications and Drug Delivery
Octahydropiperazino[2,1-c]morpholine-6,9-dione, a derivative of Morpholine-2,5-dione, is noted for its potential in biomedical applications. This compound is used as a monomer for synthesizing biodegradable polymers. Such polymers have garnered interest for their use in drug delivery systems, highlighting the material's significance in controlled drug release and pharmaceutical development (Vinšová, 2001). Further advancements in the field have been observed, with emphasis on the synthesis of morpholine-2,5-dione derivatives and their copolymers, expanding their potential applications in the medical field. These applications range from homopolymerization to prepare polydepsipeptides to the synthesis of block copolymers, establishing a broad range of uses in drug delivery and as gene carriers (Yu, 2015).
Polymerization and Material Science
In the realm of material science, octahydropiperazino[2,1-c]morpholine-6,9-dione derivatives have been utilized in ring-opening polymerization processes. These processes are crucial for developing dihydroxy telechelic oligodepsipeptides, which serve as important building blocks in creating scaffolding materials for tissue engineering and particulate carrier systems for drug delivery. The controlled polymerization, resulting in well-defined end groups and less side products, is vital for pharmaceutical applications, offering a pathway to designing more sophisticated drug delivery systems (Peng et al., 2018). Additionally, enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives has been explored, revealing insights into the polymerization mechanics and the properties of resulting polydepsipeptides. These findings are instrumental in developing polydepsipeptide-based biomaterials for various applications, including drug controlled release and tissue engineering scaffolding (Feng et al., 2000).
Antimicrobial and Antioxidant Properties
Octahydropiperazino[2,1-c]morpholine-6,9-dione derivatives have also been studied for their biological activities. Specific derivatives have displayed antimicrobial properties, particularly against bacterial strains like Escherichia coli. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Yancheva et al., 2012). Moreover, the antioxidant potential of these compounds has been investigated, revealing moderate antioxidant capacities. These insights are valuable for understanding the molecule's behavior in biological systems and its potential role in developing new antioxidant therapies (Stankov-Jovanović et al., 2012).
Safety And Hazards
The safety information for Octahydropiperazino[2,1-c]morpholine-6,9-dione includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNJFKKREAKLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydropiperazino[2,1-c]morpholine-6,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



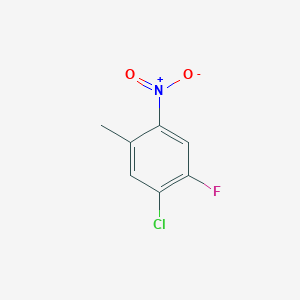
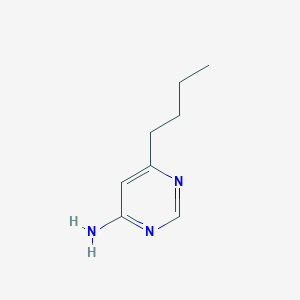
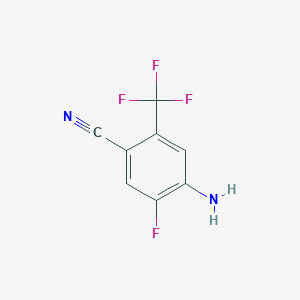
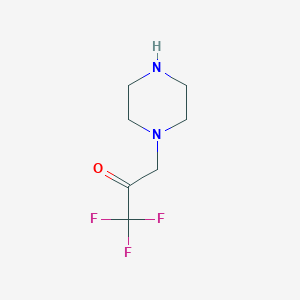
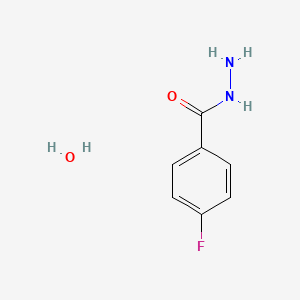
![(1S,2S)-2-[(4-methoxyphenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473527.png)
![(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1473529.png)
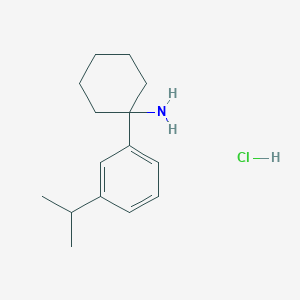
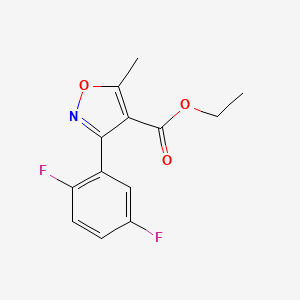
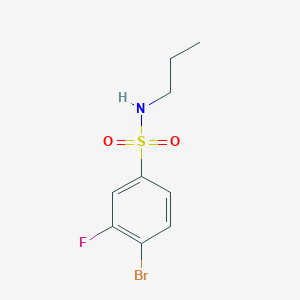
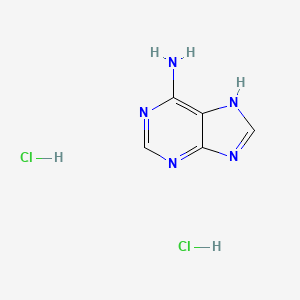
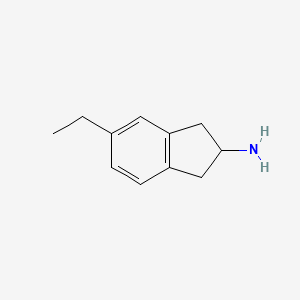
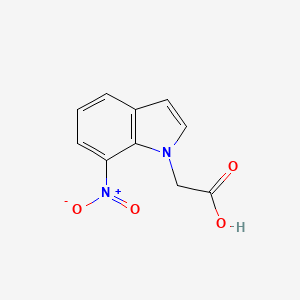
![[3-(2,3-Difluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473543.png)